molecular formula C22H28N2O3S B3634664 4-methyl-N-(3-methylbenzyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide

4-methyl-N-(3-methylbenzyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide

Cat. No.: B3634664
M. Wt: 400.5 g/mol
InChI Key: CQABNZFMAZIUGO-UHFFFAOYSA-N
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Description

4-methyl-N-(3-methylbenzyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(3-methylbenzyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the sulfonamide core: Reacting benzenesulfonyl chloride with an amine to form the sulfonamide.

    Introduction of the piperidine moiety: Using a piperidine derivative to introduce the piperidin-1-yl group.

    Addition of the methylbenzyl group: Alkylation with 3-methylbenzyl chloride.

    Final modifications: Adjusting the methyl groups and ensuring the correct substitution pattern.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine moiety.

    Reduction: Reduction reactions could target the sulfonamide group.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur at the aromatic ring or the piperidine moiety.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

4-methyl-N-(3-methylbenzyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide could have several scientific research applications:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible development as a pharmaceutical agent, particularly if it exhibits antimicrobial or other bioactive properties.

    Industry: Use in the synthesis of more complex molecules or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a medicinal context, it might interact with biological targets such as enzymes or receptors. The sulfonamide group is known to inhibit bacterial enzymes, suggesting potential antimicrobial activity. The piperidine moiety could interact with neurotransmitter receptors, indicating possible neurological effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with well-known antimicrobial properties.

    N-(3-methylbenzyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide: A similar compound lacking the 4-methyl group.

    4-methyl-N-(benzyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide: A compound with a different substitution pattern.

Uniqueness

The unique combination of the 4-methyl and 3-methylbenzyl groups, along with the piperidine moiety, may confer distinct chemical and biological properties. This could make the compound particularly useful in specific applications where these structural features are advantageous.

Properties

IUPAC Name

4-methyl-N-[(3-methylphenyl)methyl]-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-18-9-11-21(12-10-18)28(26,27)24(16-20-8-6-7-19(2)15-20)17-22(25)23-13-4-3-5-14-23/h6-12,15H,3-5,13-14,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQABNZFMAZIUGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC(=C2)C)CC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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